2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)IMINO]-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE
Overview
Description
2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)IMINO]-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a dibenzofuran core, a thiazolidinone ring, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)IMINO]-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE typically involves multiple steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through cyclization reactions involving ortho-hydroxy stilbenes and hypervalent iodine reagents.
Introduction of the Thiazolidinone Ring: The thiazolidinone ring can be introduced via a cyclization reaction involving a thiourea derivative and an appropriate aldehyde or ketone.
Methoxy Substitution: The methoxy groups can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Hydroxyl or carbonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)IMINO]-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies investigating its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)IMINO]-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: These compounds share structural similarities and are also studied for their medicinal properties.
Thiazolidinone Derivatives: Compounds with a thiazolidinone ring are known for their diverse biological activities.
Uniqueness
2-[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)IMINO]-3-(3-METHOXYPROPYL)-1,3-THIAZOLAN-4-ONE is unique due to its combination of a dibenzofuran core and a thiazolidinone ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2-methoxydibenzofuran-3-yl)imino-3-(3-methoxypropyl)-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-24-9-5-8-22-19(23)12-27-20(22)21-15-11-17-14(10-18(15)25-2)13-6-3-4-7-16(13)26-17/h3-4,6-7,10-11H,5,8-9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODSJGBOSARWTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)CSC1=NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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